

# Spectroscopic Profile of 11-Phenylundecanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **11-Phenylundecanoic acid**

Cat. No.: **B1293663**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **11-phenylundecanoic acid**. In the absence of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), and Infrared (IR) spectroscopy, alongside a discussion of anticipated mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a reference for the identification and characterization of this long-chain fatty acid.

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **11-phenylundecanoic acid**. These values are derived from established principles of spectroscopic interpretation and computational prediction tools.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **11-Phenylundecanoic Acid** (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
7.25 - 7.35	Multiplet	2H	m-Ph-H
7.15 - 7.25	Multiplet	3H	o/p-Ph-H
2.59	Triplet	2H	Ph-CH <sub>2</sub> -
2.35	Triplet	2H	-CH <sub>2</sub> -COOH
1.55 - 1.65	Multiplet	4H	Ph-CH <sub>2</sub> -CH <sub>2</sub> -, -CH <sub>2</sub> -CH <sub>2</sub> -COOH
1.20 - 1.40	Multiplet	12H	-(CH <sub>2</sub> ) <sub>6</sub> - (internal methylene groups)

Table 2: Predicted <sup>13</sup>C NMR Data for **11-Phenylundecanoic Acid** (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Assignment
~179.0	-COOH
~142.8	ipso-Ph-C
~128.5	m-Ph-C
~128.3	o/p-Ph-C
~36.0	Ph-CH <sub>2</sub> -
~34.1	-CH <sub>2</sub> -COOH
~31.5	Ph-CH <sub>2</sub> -CH <sub>2</sub> -
~29.5	-(CH <sub>2</sub> ) <sub>6</sub> - (internal methylene carbons)
~29.1	-CH <sub>2</sub> -CH <sub>2</sub> -COOH
~24.7	-CH <sub>2</sub> -CH <sub>2</sub> -COOH

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **11-Phenylundecanoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500 - 3300	Broad	O-H stretch (carboxylic acid dimer)
3030 - 3080	Medium	C-H stretch (aromatic)
2850 - 2960	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1410	Medium	C-O-H bend (in-plane)
~920	Broad	O-H bend (out-of-plane)
700 - 750	Strong	C-H bend (out-of-plane, monosubstituted benzene)

## Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak ([M]<sup>+</sup>) for **11-phenylundecanoic acid** (C<sub>17</sub>H<sub>26</sub>O<sub>2</sub>) would be expected at a mass-to-charge ratio (m/z) of approximately 262.19.

Table 4: Predicted Key Mass Spectrometry Fragmentation for **11-Phenylundecanoic Acid**

m/z	Proposed Fragment	Fragmentation Pathway
262	$[C_{17}H_{26}O_2]^+$	Molecular Ion
244	$[C_{17}H_{24}O]^+$	Loss of $H_2O$ (18 Da)
217	$[C_{16}H_{25}]^+$	Loss of $-COOH$ (45 Da)
105	$[C_8H_9]^+$	Benzyllic cleavage with rearrangement
91	$[C_7H_7]^+$	Tropylium ion (benzyllic cleavage)
60	$[C_2H_4O_2]^+$	McLafferty rearrangement

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **11-phenylundecanoic acid** (typically 5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For  $^1H$  NMR, standard acquisition parameters would be used. For  $^{13}C$  NMR, a proton-decoupled sequence would be employed to yield a spectrum of singlets for each unique carbon atom.

### Infrared (IR) Spectroscopy

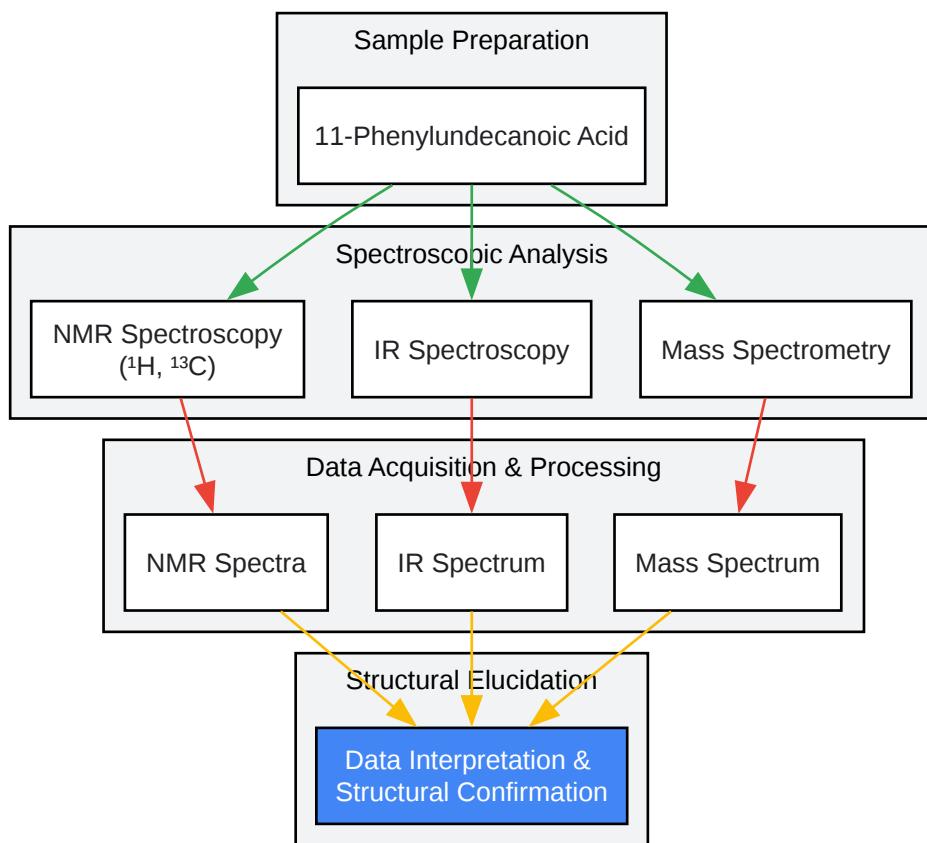
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid **11-phenylundecanoic acid** would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000 to  $400\text{ cm}^{-1}$ . Alternatively, the sample could be prepared as a KBr pellet.

### Mass Spectrometry

Mass spectral data would typically be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The standard electron energy for EI is 70 eV.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **11-phenylundecanoic acid**.



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Caption: General workflow for spectroscopic analysis.

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